2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule with potential pharmacological applications. Its structure combines elements of furan, oxazole, and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H21N3O4 with a molecular weight of approximately 415.45 g/mol. The compound features several functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological processes.
- Oxazole ring : Associated with antimicrobial and anticancer properties.
- Piperazine moiety : Commonly found in psychoactive drugs and known for its influence on the central nervous system.
Property | Value |
---|---|
Molecular Weight | 415.45 g/mol |
LogP (Partition Coefficient) | 4.776 |
Water Solubility (LogSw) | -4.50 |
Polar Surface Area | 68.053 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The biological activity of the compound is attributed to its ability to interact with various biological targets:
- Anticancer Activity : The oxazole ring has been linked to anticancer properties through inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Antimicrobial Properties : The piperazine component enhances the compound's ability to disrupt bacterial cell membranes, making it effective against certain strains of bacteria.
- Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values ranged from 2.2 to 4.4 µM.
- HCT116 (Colon Cancer) : Similar IC50 values were observed, indicating strong activity against these cell lines.
Antimicrobial Studies
The compound has shown promising results against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at 16 µM.
- Escherichia coli : Effective at MIC values similar to those observed for Staphylococcus aureus.
Case Studies
-
Study on Antiproliferative Effects :
A recent study investigated the effects of various derivatives of oxazole compounds on cancer cell lines, highlighting that modifications in the structure significantly influenced their anticancer potency. The tested compound showed enhanced activity compared to traditional chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy Research :
A comparative study assessed the antimicrobial effectiveness of several furan derivatives, including our compound, against common bacterial strains. Results indicated a superior performance in disrupting bacterial growth compared to standard antibiotics .
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(26-2)4-6-16/h3-8H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQRFUZGNRQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.